1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes three key substituents:
- Position 1: A 3-chloro-4-fluorophenyl group, providing halogenated aromatic character.
- Position 8: An ethoxy group, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-21(26)20(25)12-16/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNYYSINDSWLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the quinoline ring system. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization reactions with appropriate reagents to form the quinoline ring. This often involves the use of strong acids or bases and high temperatures.
Introduction of Substituents: The chloro, fluoro, ethoxy, and phenyl groups are introduced through various substitution reactions, such as halogenation, alkylation, and arylation, using reagents like chlorinating agents, alkyl halides, and aryl boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups, such as nitro groups, to amines.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
In contrast, analogs with single halogen substitutions (e.g., 4-fluorophenyl in ) may exhibit reduced steric hindrance and altered pharmacokinetics.
Alkoxy vs. Alkyl/Electron-Withdrawing Groups :
- The ethoxy group at position 8 may improve solubility compared to ethyl (logP = 6.58 in ) or fluoro substituents (logP ≈ 5–6 inferred from ).
- ELND006’s 8-fluoro substitution is associated with enhanced blood-brain barrier penetration, critical for central nervous system targets .
Aromatic Diversity at Position 3 :
- The phenyl group in the target compound contrasts with methoxy- or methyl-substituted analogs (e.g., ). Methoxy groups (as in ) can increase polarity, while methyl groups () enhance lipophilicity.
Biological Activity
1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of 417.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 901044-25-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain kinases associated with cancer proliferation.
- Receptor Binding: It has shown potential as a ligand in receptor binding assays, indicating possible applications in drug development for targeting specific diseases.
Biological Activity Studies
Recent studies have investigated the biological effects of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline in various contexts:
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7): IC50 values indicated potent inhibition of cell growth.
- Lung Cancer (A549): The compound displayed significant antiproliferative effects.
Case Study: In Vivo Efficacy
In vivo studies using mouse models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups. Notably, it was effective in models of breast and lung cancer, reinforcing its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, it is essential to compare it with other pyrazoloquinoline derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(2-chlorophenyl)-8-methoxy-pyrazoloquinoline | Moderate anticancer activity | 12 |
| 1-(4-fluorophenyl)-7-methyl-pyrazoloquinoline | Weak enzyme inhibition | 25 |
| 1-(3-chloro-4-fluorophenyl)-8-ethoxy-pyrazoloquinoline | Strong anticancer activity | 5 |
Q & A
Q. Table 1: Synthetic Yields Under Optimized Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KOH/EtOH, reflux | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 82 | |
| Hydrazine Condensation | EtOH, triethylamine | 68 |
Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, fluorophenyl aromatic signals at δ 7.0–7.8 ppm) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 447.1) .
- X-ray Crystallography : Resolves 3D conformation. For example, SHELXL refines torsional angles (e.g., aryl ring deformations to avoid steric clashes) and confirms space groups (e.g., P2₁/c) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| a (Å) | 5.9519 | |
| β (°) | 90.001 | |
| R-factor | 0.066 |
How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
- Software Tools : Use SHELXL for iterative refinement, adjusting thermal displacement parameters and occupancy factors. Discrepancies in torsion angles (e.g., aryl ring deviations up to 75.2°) may indicate steric hindrance or data noise .
- Cross-Validation : Compare with NMR/IR data to validate bond lengths and angles. For example, a study resolved steric clashes between ortho-hydrogens and adjacent groups by re-examining electron density maps .
What strategies optimize reaction yields in cross-coupling steps?
Answer:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance coupling efficiency .
- Solvent Systems : THF/H₂O (3:1) with K₂CO₃ as base improves solubility of arylboronic acids.
- Temperature Control : Reactions at 80–100°C under N₂ minimize side products. Monitoring via TLC ensures timely termination .
How do substituents influence biological activity, and what assays validate this?
Answer:
- Ethoxy Group : Enhances lipophilicity, improving membrane permeability.
- Fluorophenyl Group : Increases electronegativity, stabilizing receptor interactions via H-bonding.
- Assays :
What computational methods predict substituent effects on reactivity?
Answer:
- DFT Calculations : B3LYP/6-31G* models electronic effects. Chloro groups withdraw electron density, directing electrophilic substitution to meta positions.
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) .
How do researchers ensure enantiomeric purity during synthesis?
Answer:
- Chiral Amines : Use enantiopure intermediates (e.g., tert-butyloctahydro-pyrrolopyridine) to avoid racemization .
- Crystallization : Chiral solvents (e.g., (R)- or (S)-limonene) resolve enantiomers without chromatography .
What are the challenges in analyzing reaction mechanisms for pyrazoloquinoline formation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
